1S/C10H8F2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3
. The Canonical SMILES is CC(=O)OCC(=O)C1=C(C=C(C=C1)F)F
. The compound is synthesized from 2,4-difluoroacetophenone, which serves as a precursor. It is primarily used in medicinal chemistry and organic synthesis due to its unique structural features that allow it to participate in various chemical reactions. The classification of this compound falls under organic chemistry, specifically in the subcategory of halogenated compounds due to the presence of fluorine atoms.
The synthesis of 2-acetoxy-2',4'-difluoroacetophenone can be achieved through several methods, with one notable route involving the reaction between 2,4-difluoroacetophenone and acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid.
The molecular structure of 2-acetoxy-2',4'-difluoroacetophenone can be described using its chemical formula C₉H₈F₂O₃.
2-Acetoxy-2',4'-difluoroacetophenone can undergo various chemical reactions due to its functional groups:
The mechanism of action for 2-acetoxy-2',4'-difluoroacetophenone primarily involves its reactivity as an electrophile in nucleophilic substitution reactions.
This mechanism allows for various transformations that are useful in synthetic organic chemistry.
The applications of 2-acetoxy-2',4'-difluoroacetophenone span across various fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: